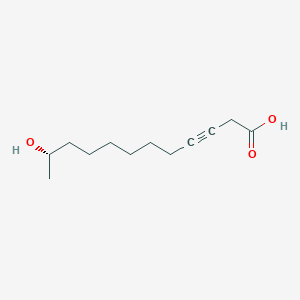
(11S)-11-Hydroxydodec-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S)-11-Hydroxydodec-3-ynoic acid: is an organic compound characterized by the presence of a hydroxyl group at the 11th carbon and a triple bond between the 3rd and 4th carbons in a 12-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11S)-11-Hydroxydodec-3-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Triple Bond Formation: The triple bond between the 3rd and 4th carbons is introduced using standard alkyne formation techniques, such as the Sonogashira coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (11S)-11-Hydroxydodec-3-ynoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 11-ketododec-3-ynoic acid or dodec-3-ynoic acid.
Reduction: Formation of 11-hydroxydodec-3-ene or 11-hydroxydodecane.
Substitution: Formation of 11-halododec-3-ynoic acid or 11-aminododec-3-ynoic acid.
Scientific Research Applications
Chemistry:
Catalysis: (11S)-11-Hydroxydodec-3-ynoic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound can be a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism by which (11S)-11-Hydroxydodec-3-ynoic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of the hydroxyl group and the triple bond allows for specific interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
(11R)-11-Hydroxydodec-3-ynoic acid: The enantiomer of (11S)-11-Hydroxydodec-3-ynoic acid, differing only in the spatial arrangement of the hydroxyl group.
Dodec-3-ynoic acid: Lacks the hydroxyl group at the 11th carbon.
11-Hydroxydodec-2-ynoic acid: The triple bond is located between the 2nd and 3rd carbons instead of the 3rd and 4th.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl group and triple bond. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
87583-41-3 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(11S)-11-hydroxydodec-3-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
AUEMENJQQZVRNP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCCCCCC#CCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCC#CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
methyl}-1H-imidazole](/img/structure/B14402672.png)
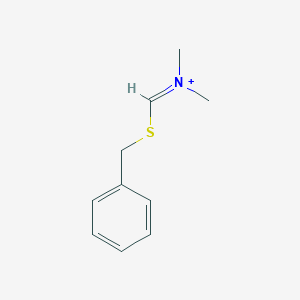
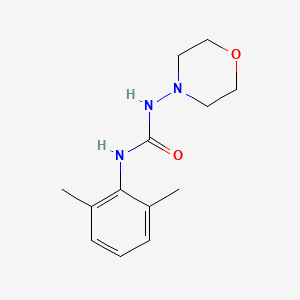


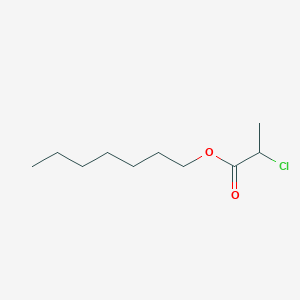
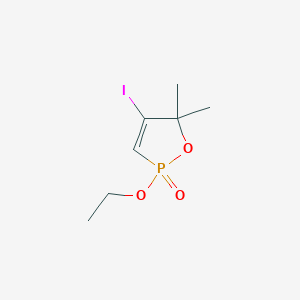

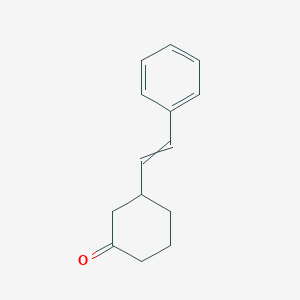
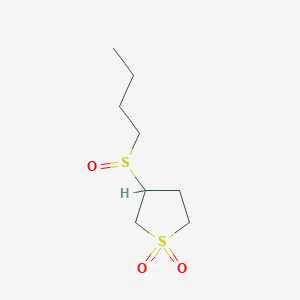

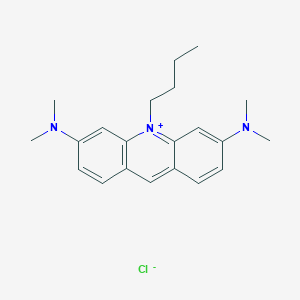
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
